molecular formula C20H28N6O B5646690 5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine

5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine

Cat. No. B5646690
M. Wt: 368.5 g/mol
InChI Key: MIDZIIUAKRACKB-UHFFFAOYSA-N
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Description

The compound , due to its complex structure involving imidazole, pyridine, and pyrimidine rings, falls into a category of compounds that are often explored for their potential in various chemical and biological applications. The synthesis and study of such compounds are driven by their promising utility in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex heterocyclic compounds like "5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine" often involves multi-step reactions, including cyclization, C-N bond formation, and the introduction of functional groups. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines can be achieved under Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, which may share similarities with the synthesis routes for the compound (Rao et al., 2017).

properties

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-[2-(ethylamino)pyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-2-21-20-23-11-17(12-24-20)19(27)26-9-4-7-16(14-26)18-22-8-10-25(18)13-15-5-3-6-15/h8,10-12,15-16H,2-7,9,13-14H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZIIUAKRACKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine

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